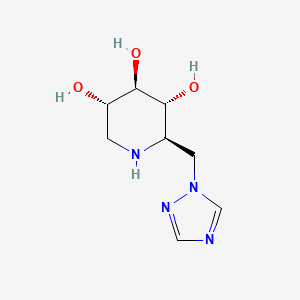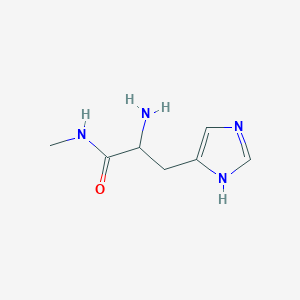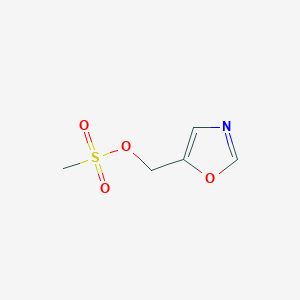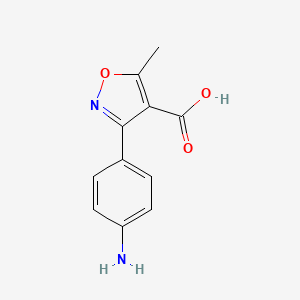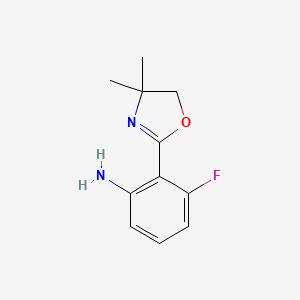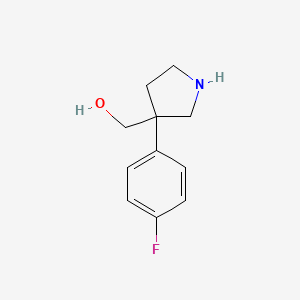![molecular formula C9H14N2O B11765547 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its spiro ring system, making it an interesting subject for various chemical and biological studies. Its molecular formula is C9H14N2O, and it has a molecular weight of 166.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is convenient and uses commercially available reagents . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scale-up considerations such as reaction efficiency, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
1-Oxa-8-azaspiro[4.5]decan-3-ol: This compound is similar in structure but contains a hydroxyl group instead of a nitrile group.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has an additional oxygen atom in the ring system.
1-Oxa-4-azaspiro[4.5]decane: This compound has a different arrangement of the oxygen and nitrogen atoms within the spiro ring.
Uniqueness: 1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile is unique due to its specific combination of a spiro ring system with a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-oxa-8-azaspiro[4.5]decane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c10-6-8-5-9(12-7-8)1-3-11-4-2-9/h8,11H,1-5,7H2 |
Clave InChI |
PRBUZWVZFNLZON-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(CO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



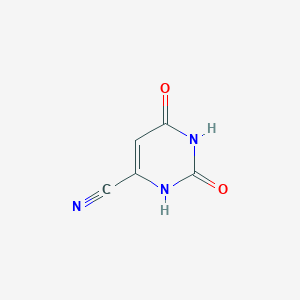

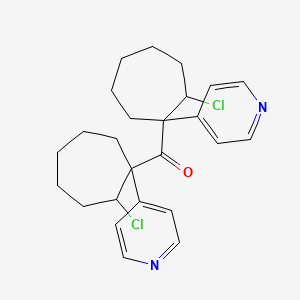
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)

